molecular formula C5H4N4S B070319 1-(2-Thiazolyl)-1H-1,2,3-triazole CAS No. 179753-59-4

1-(2-Thiazolyl)-1H-1,2,3-triazole

Cat. No. B070319
CAS RN: 179753-59-4
M. Wt: 152.18 g/mol
InChI Key: YVPHBNPVCFJWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thiazolyl)-1H-1,2,3-triazole is a heterocyclic compound that has gained significant attention due to its unique chemical structure and potential applications in various fields. This compound is a member of the 1,2,3-triazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(2-Thiazolyl)-1H-1,2,3-triazole varies depending on its specific application. In anticancer studies, this compound has been shown to induce apoptosis and inhibit cell proliferation by targeting DNA and tubulin. In antimicrobial and antiviral studies, 1-(2-Thiazolyl)-1H-1,2,3-triazole has been shown to disrupt the cell membrane and inhibit viral replication. In materials science, the functional properties of 1-(2-Thiazolyl)-1H-1,2,3-triazole are attributed to its ability to coordinate with metal ions and form stable complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Thiazolyl)-1H-1,2,3-triazole are largely dependent on its specific application and concentration. In anticancer studies, this compound has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis. In antimicrobial and antiviral studies, 1-(2-Thiazolyl)-1H-1,2,3-triazole has been shown to inhibit the growth and replication of bacteria and viruses. In materials science, the functional properties of 1-(2-Thiazolyl)-1H-1,2,3-triazole are attributed to its ability to form stable complexes with metal ions, which can lead to enhanced mechanical, optical, and electronic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Thiazolyl)-1H-1,2,3-triazole in lab experiments include its unique chemical structure, diverse biological activities, and ease of synthesis. This compound can be easily synthesized using simple and cost-effective methods, making it accessible to researchers in various fields. However, the limitations of using 1-(2-Thiazolyl)-1H-1,2,3-triazole in lab experiments include its potential toxicity, limited solubility, and potential interference with other compounds. Therefore, it is important to carefully evaluate the concentration and purity of this compound before use in lab experiments.

Future Directions

There are numerous future directions for the research and development of 1-(2-Thiazolyl)-1H-1,2,3-triazole. In medicinal chemistry, this compound has the potential to be further optimized for its anticancer, antimicrobial, and antiviral activities. In materials science, 1-(2-Thiazolyl)-1H-1,2,3-triazole can be further explored for its potential applications in electronic, optical, and magnetic materials. In biochemistry, this compound can be utilized as a probe for the detection and imaging of specific enzymes and metal ions. Additionally, the potential applications of 1-(2-Thiazolyl)-1H-1,2,3-triazole in agriculture, environmental remediation, and energy storage can also be explored in future research.

Synthesis Methods

The synthesis of 1-(2-Thiazolyl)-1H-1,2,3-triazole is typically achieved through the Huisgen 1,3-dipolar cycloaddition reaction between 2-mercaptobenzothiazole and an azide compound. This reaction can be catalyzed by copper (I) ions or other transition metal catalysts. The yield and purity of the final product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

1-(2-Thiazolyl)-1H-1,2,3-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been shown to possess anticancer, antimicrobial, and antiviral activities. In materials science, 1-(2-Thiazolyl)-1H-1,2,3-triazole has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In biochemistry, this compound has been utilized as a probe for the detection of metal ions and enzymes.

properties

CAS RN

179753-59-4

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

2-(triazol-1-yl)-1,3-thiazole

InChI

InChI=1S/C5H4N4S/c1-3-9(8-7-1)5-6-2-4-10-5/h1-4H

InChI Key

YVPHBNPVCFJWBH-UHFFFAOYSA-N

SMILES

C1=CN(N=N1)C2=NC=CS2

Canonical SMILES

C1=CN(N=N1)C2=NC=CS2

synonyms

1H-1,2,3-Triazole, 1-(2-thiazolyl)-

Origin of Product

United States

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